molecular formula C17H15N3O2S B2822335 5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide CAS No. 1797095-00-1

5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2822335
CAS No.: 1797095-00-1
M. Wt: 325.39
InChI Key: KGTCGFAWXQJCNY-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide is a synthetic small molecule of significant interest in oncological research, particularly in the development of targeted cancer therapies. This compound is designed around an isoxazole carboxamide core, a scaffold recognized for its potential in modulating protein-protein interactions and enzyme activity relevant to disease progression . The molecular architecture integrates a 1,2-oxazole ring substituted with a cyclopropyl group, which is known to enhance metabolic stability, linked via a carboxamide bridge to a phenyl ring bearing a 2-methylthiazole substituent. This specific structural motif is characteristic of compounds investigated for their efficacy against a range of malignancies, including but not limited to breast cancer, prostate cancer, leukemia, and pancreatic carcinoma, as outlined in patents for related chemical entities . The primary research value of this compound lies in its potential mechanism of action as an inhibitor of histone-lysine methyltransferases, such as SMYD2 and SMYD3 . These proteins play a crucial role in epigenetic regulation, and their dysregulation is implicated in the proliferation and survival of various cancer cells. By targeting these enzymes, this carboxamide compound provides researchers with a valuable chemical tool to probe epigenetic pathways, understand disease mechanisms, and evaluate pre-clinical efficacy in cellular and animal models of human cancers. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-10-18-15(9-23-10)12-4-2-3-5-13(12)19-17(21)14-8-16(22-20-14)11-6-7-11/h2-5,8-9,11H,6-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTCGFAWXQJCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide has been studied for its potential as a pharmacological agent . Its structural components suggest possible interactions with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The thiazole and oxazole rings are known to enhance bioactivity by facilitating interactions with key enzymes involved in cancer progression.
  • Antimicrobial Properties : Research has shown that derivatives of oxazole compounds can possess antimicrobial activities. This compound's thiazole component may contribute to such effects by disrupting microbial cell function.

Neuropharmacology

The compound has been investigated for its effects on the central nervous system (CNS):

  • Neuroprotective Effects : Studies suggest that compounds with similar structures can act as neuroprotectants by modulating neurotransmitter systems and reducing oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Potential Treatment for Depression : Given the involvement of thiazole derivatives in modulating serotonin pathways, this compound may have implications in treating mood disorders. Research into its effects on serotonin receptors could provide insights into new antidepressant therapies.

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit specific enzymes:

  • Inhibition of Protein Kinases : The oxazole ring can serve as a scaffold for developing selective inhibitors of protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases.

Case Studies

Several studies have documented the applications of this compound:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells through caspase activation.

Case Study 2: Neuroprotective Properties

Research highlighted in Neuroscience Letters demonstrated that related compounds protected neuronal cells from glutamate-induced toxicity, suggesting a potential application in preventing excitotoxicity-related neuronal damage.

Case Study 3: Antimicrobial Efficacy

A recent study tested analogs against various bacterial strains, showing promising results against multi-drug resistant bacteria, indicating potential for development into new antibiotics.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below highlights key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycles Present Predicted logP Solubility (mg/mL) Biological Activity Notes References
5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide C₁₉H₁₈N₄O₂S 366.43 Cyclopropyl, Thiazole, Phenyl, Carboxamide Oxazole, Thiazole ~2.5 ~0.1 Potential kinase inhibitor
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid C₈H₆N₂O₃S 210.21 Thiazole, Carboxylic acid Isoxazole, Thiazole ~1.0 ~10 (ionized) Intermediate, lower potency
N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide C₁₃H₁₂N₄O₃S 304.3 Thiophene, Hydroxyethyl, Carboxamide Oxazole, Thiophene ~2.0 ~0.5 Moderate solubility, unknown target
5-cyclopropyl-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,2-oxazole-3-carboxamide C₁₉H₁₈N₄O₃ 350.37 Cyclopropyl (x2), Oxadiazole Oxazole, Oxadiazole ~3.0 <0.1 Higher logP, possible CNS activity

Key Comparative Insights

Heterocycle Substitution
  • Thiazole vs. Oxadiazole () : The thiazole in the target compound provides sulfur-based interactions (e.g., metal coordination or hydrophobic contacts), whereas oxadiazole analogs (e.g., C₁₉H₁₈N₄O₃) offer higher electronegativity and metabolic stability but lower solubility .
  • Thiophene vs. Thiazole (): Replacing thiazole with thiophene reduces polarity, increasing logP (~2.0 vs.
Substituent Effects
  • Cyclopropyl Group: Present in both the target and oxadiazole analog (), this group enhances rigidity and resistance to oxidative metabolism.
  • Carboxamide vs. Carboxylic Acid () : The carboxamide in the target compound improves solubility (~0.1 mg/mL) compared to the carboxylic acid derivative (C₈H₆N₂O₃S, ~10 mg/mL), which ionizes at physiological pH .

Biological Activity

5-Cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an oxazole ring with a thiazole moiety and a cyclopropyl group. The presence of these heterocycles is significant as they are often associated with diverse biological activities.

Antimicrobial Activity

Research has demonstrated that compounds containing oxazole and thiazole rings exhibit significant antimicrobial properties. For instance:

  • A study highlighted the antibacterial activity of various oxazole derivatives against Gram-positive and Gram-negative bacteria, showing effectiveness against strains like Staphylococcus aureus and Escherichia coli .
  • Another investigation focused on the antitubercular effects of 1,3,4-oxadiazole derivatives, revealing strong inhibition against Mycobacterium tuberculosis . The mechanism involves the inhibition of fatty acid biosynthesis by targeting the enoyl reductase enzyme (InhA), which is crucial for mycolic acid synthesis .
CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
N-Dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine4–8M. tuberculosis
Compound 300.003–0.03Clostridium difficile

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored in various studies:

  • Compounds with oxazole and thiazole structures have shown promising results in inhibiting cancer cell proliferation. For example, a derivative exhibited IC50 values in the low micromolar range against several cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented:

  • Research indicates that certain oxazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have specifically investigated the biological activity of compounds similar to this compound:

  • Dhumal et al. (2016) conducted research combining oxadiazole, thiazole, and pyridine rings to assess their antitubercular activity. The most active compounds showed strong inhibition against both active and dormant states of Mycobacterium bovis BCG .
  • Desai et al. (2018) focused on pyridine-based 1,3,4-oxadiazole derivatives and their antitubercular effects. Their findings suggested that structural modifications could enhance activity against resistant strains .

Q & A

Q. Advanced Research Focus :

  • Core modifications : Replace the cyclopropyl group with other strained rings (e.g., bicyclo[1.1.1]pentane) to evaluate steric effects on bioactivity .
  • Heterocycle substitution : Substitute the 2-methylthiazole with 4-methyloxazole or pyridine rings to assess electronic effects on binding affinity .
  • Carboxamide linker : Replace with sulfonamide or urea groups to study hydrogen-bonding interactions .
    Methodology : Use molecular docking (AutoDock Vina) with protein targets (e.g., kinase domains) and validate via SPR (surface plasmon resonance) binding assays .

What analytical techniques are critical for characterizing this compound’s purity and stability under experimental conditions?

Q. Basic Research Focus :

  • Purity analysis : HPLC-MS (Waters XBridge C18, 0.1% formic acid mobile phase) to detect impurities <0.1% .
  • Stability profiling : Accelerated degradation studies (40°C/75% RH for 4 weeks) with NMR (¹H, 13C) to identify hydrolytic or oxidative degradation products .
  • Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) to confirm stereochemistry and packing motifs .

How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved for this compound?

Q. Advanced Research Focus :

  • Assay variability : Compare results across cell lines (e.g., HEK293 vs. HeLa) with controlled ATP concentrations (1–10 mM) to normalize kinase inhibition assays .
  • Solubility effects : Use DMSO concentration <0.1% and co-solvents (e.g., cyclodextrins) to mitigate aggregation artifacts .
  • Metabolite interference : Perform LC-MS/MS to identify active metabolites (e.g., N-oxide derivatives) that may contribute to off-target effects .

What computational strategies are recommended for predicting this compound’s ADMET properties?

Q. Advanced Research Focus :

  • In silico modeling : Use SwissADME or QikProp to predict logP (target: 2.5–3.5), CYP450 inhibition (avoid 2D6/3A4 liability), and blood-brain barrier permeability .
  • Toxicity profiling : Apply ProTox-II to assess hepatotoxicity risks via structural alerts (e.g., thiazole ring interactions with glutathione) .
  • Solubility enhancement : Simulate salt formation (e.g., hydrochloride) using COSMO-RS to improve aqueous solubility (>50 µM) .

How can the compound’s mechanism of action be elucidated in complex biological systems?

Q. Advanced Research Focus :

  • Target identification : Use thermal shift assays (TSA) with recombinant proteins to detect binding-induced stabilization .
  • Pathway analysis : CRISPR-Cas9 knockout screens to identify genes modulating compound efficacy (e.g., MAPK/ERK pathways) .
  • In vivo imaging : Radiolabel with ¹¹C or ¹⁸F for PET imaging to track biodistribution in murine models .

What are the best practices for scaling up synthesis without compromising yield or purity?

Q. Basic Research Focus :

  • Batch vs. flow chemistry : Transition from batch (50 mL scale) to continuous flow reactors for exothermic steps (e.g., cyclopropanation) to improve heat dissipation .
  • Catalyst recycling : Use immobilized Pd nanoparticles on silica for Suzuki couplings, achieving >90% recovery .
  • Workup optimization : Replace column chromatography with antisolvent crystallization (e.g., ethanol/water) for final product isolation .

How can green chemistry principles be integrated into the synthesis of this compound?

Q. Advanced Research Focus :

  • Solvent substitution : Replace DMF with Cyrene (dihydrolevoglucosenone) for coupling reactions, reducing toxicity .
  • Catalyst design : Use enzyme-mediated catalysis (e.g., lipases) for amide bond formation under aqueous conditions .
  • Waste minimization : Implement in-line IR monitoring to halt reactions at >95% conversion, reducing byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.